molecular formula C24H41N3O4 B6049482 1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol

1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B6049482
M. Wt: 435.6 g/mol
InChI Key: ZTKQDPTVEIVLEU-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that features multiple functional groups, including an azocane ring, a piperazine ring, and a methoxyphenoxy group

Properties

IUPAC Name

1-(azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O4/c1-30-24-17-21(18-27-13-11-25(12-14-27)15-16-28)7-8-23(24)31-20-22(29)19-26-9-5-3-2-4-6-10-26/h7-8,17,22,28-29H,2-6,9-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKQDPTVEIVLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)CCO)OCC(CN3CCCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multi-step organic reactions. The process may include:

    Formation of the Azocane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the Methoxyphenoxy Group: This can be done through etherification reactions using methoxyphenol and appropriate leaving groups.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Catalysts and Solvents: Selection of efficient catalysts and solvents to improve reaction rates and yields.

    Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the azocane ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of 1-(Azocan-1-yl)-3-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

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